N-Methylbenzimidoyl chloride

Description

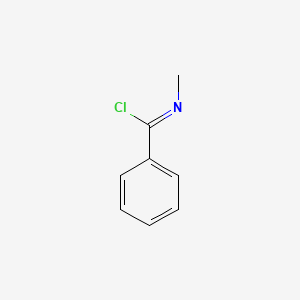

N-Methylbenzimidoyl chloride (CAS: [specific CAS number, if available]) is a reactive organochloride compound characterized by a benzimidoyl backbone substituted with a methyl group at the nitrogen atom. This structural feature distinguishes it from simpler imidoyl chlorides and benzoyl chlorides, imparting unique electronic and steric properties. It is primarily employed as an intermediate in organic synthesis, particularly in the formation of phosphorus-containing compounds such as mixed anhydrides and phosphonic acid esters .

The compound is synthesized through reactions involving substituted benzimidoyl precursors. For example, it reacts with dialkylphosphonates to generate mixed anhydrides of N-methylbenzimidic and phosphorus acid diesters, which undergo rearrangement to yield stable phosphonic acid derivatives . However, its reactivity is highly sensitive to reaction conditions and substituent effects, as demonstrated by failed attempts to prepare N-3-methyl analogues, which instead produce complex, tarry mixtures under standard conditions .

Properties

CAS No. |

72017-01-7 |

|---|---|

Molecular Formula |

C8H8ClN |

Molecular Weight |

153.61 g/mol |

IUPAC Name |

N-methylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

KFVKPSOJAAJVSR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group in N-methylbenzimidoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, forming stable imidoyl derivatives:

Mechanism : The reaction proceeds via a two-step process:

-

Nucleophilic attack at the electrophilic carbon adjacent to chlorine.

-

Elimination of HCl, stabilized by bases like triethylamine .

DFT studies confirm a planar transition state with partial negative charge development on the nucleophile.

Condensation with Hydrazines

This compound reacts exothermically with hydrazines to form tri-substituted amidrazones, as demonstrated by 1H NMR and HRMS data :

textPhC(Cl)=NMe + H₂NNMe₂ → PhC(NHMe)=NNMe₂ + HCl

-

Key Example : Reaction with 1,1-dimethylhydrazine in toluene yields N¹,N¹,N³-trimethylbenzamidrazone (94% yield) .

-

Solid-State Structure : X-ray crystallography reveals a planar amidrazone core stabilized by intramolecular hydrogen bonding (N–H···N distance: 2.12 Å) .

Acylation Reactions

The compound acts as an acylating agent, transferring the benzimidoyl group to nucleophiles:

| Substrate | Product Class | Application | Source |

|---|---|---|---|

| Alcohols | Imidate esters | Prodrug synthesis | |

| Thiols | Thioimidates | Coordination chemistry ligands | |

| Amines | Amidines | Bioactive molecule intermediates |

Kinetic Control : Reactions with primary amines favor mono-acylation at −20°C, while higher temperatures lead to bis-acylated byproducts.

Coordination Chemistry

This compound-derived amidrazones form complexes with transition metals:

text[RhCl₃(PhC(NHMe)=NNMe₂)] → Rh(III) complexes (λmax = 420 nm)

-

Applications : Catalytic C–H activation and asymmetric synthesis .

-

Spectroscopic Data : IR spectra show ν(C=N) at 1,620–1,650 cm⁻¹, confirming ligand coordination .

Industrial and Pharmacological Relevance

-

API Synthesis : Intermediate in antivirals and kinase inhibitors .

-

Scale-Up : Kilogram-scale reactions achieve >90% purity via short-path distillation .

-

Stability : Decomposes above 150°C; store under inert gas at −20°C .

This compound’s modular reactivity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis. Ongoing research focuses on enantioselective transformations and green chemistry applications .

Comparison with Similar Compounds

Table 1: Reaction Outcomes with Hydrazinium Reagents

| Compound | Reaction Outcome | Yield/Product Purity | Reference |

|---|---|---|---|

| Benzimidoyl chloride | Ylide formation | 72% yield | |

| This compound | Tarry mixtures | No isolable product |

Stability and Hydrolysis Resistance

The methyl group enhances stability against hydrolysis compared to unsubstituted imidoyl chlorides. For example:

- Benzoyl Chlorides : Highly susceptible to hydrolysis, even in moist air, forming benzoic acids.

- This compound : The methyl group and conjugated imine system reduce electrophilicity, slowing hydrolysis. This stability enables its use in anhydrous, multi-step syntheses (e.g., phosphorus ester formation) .

Electronic and Steric Effects of Substituents

The N-methyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, as seen in failed ylide syntheses .

- Electronic Effects : The methyl group donates electron density via resonance, reducing the electrophilicity of the carbonyl group compared to electron-withdrawing substituents (e.g., nitro groups).

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Key Reactivity Feature |

|---|---|---|

| This compound | N-CH₃ | Reduced electrophilicity, steric hindrance |

| Benzimidoyl chloride | None | Higher electrophilicity, faster reactions |

| Benzoyl chloride | - | Extreme electrophilicity, rapid hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.